
Hydroxy(iodo)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(iodo)oxophosphanium is a hypervalent iodine compound that has garnered interest due to its unique chemical properties and reactivity. This compound is characterized by the presence of an iodine atom bonded to a phosphorus atom, with additional hydroxy and oxo groups. The hypervalent nature of iodine in this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy(iodo)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with an iodine source under controlled conditions. One common method involves the use of iodine monochloride (ICl) and a phosphorus oxychloride (POCl3) precursor. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is carefully controlled to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The key to successful industrial production is the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(iodo)oxophosphanium undergoes a variety of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: Under certain conditions, this compound can be reduced to lower oxidation states.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents such as acetonitrile or water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with this compound in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl iodides, while substitution reactions can produce a variety of organophosphorus compounds.
Applications De Recherche Scientifique
Hydroxy(iodo)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the oxidation of alcohols to aldehydes and ketones.
Medicine: Research is ongoing into the use of this compound in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of hydroxy(iodo)oxophosphanium involves the transfer of the iodine atom to a substrate, resulting in the formation of a new bond. This process is facilitated by the hypervalent nature of the iodine atom, which allows it to form multiple bonds with other atoms. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparaison Avec Des Composés Similaires
Hydroxy(iodo)oxophosphanium is unique among hypervalent iodine compounds due to the presence of both hydroxy and oxo groups. Similar compounds include:
Hydroxy(tosyloxy)iodobenzene: Used as an oxidizing agent in organic synthesis.
Iodoxybenzoic acid (IBX): A versatile oxidizing agent used in the oxidation of alcohols to aldehydes and ketones.
Diacetoxyiodobenzene (DIB): Another hypervalent iodine compound used in various oxidation reactions.
The uniqueness of this compound lies in its ability to participate in a wider range of reactions due to the presence of both hydroxy and oxo groups, making it a valuable reagent in both academic and industrial research.
Propriétés
Numéro CAS |
90755-79-6 |
|---|---|
Formule moléculaire |
HIO2P+ |
Poids moléculaire |
190.885 g/mol |
Nom IUPAC |
hydroxy-iodo-oxophosphanium |
InChI |
InChI=1S/IO2P/c1-4(2)3/p+1 |
Clé InChI |
LVYXJGWKUUHVDL-UHFFFAOYSA-O |
SMILES canonique |
O[P+](=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



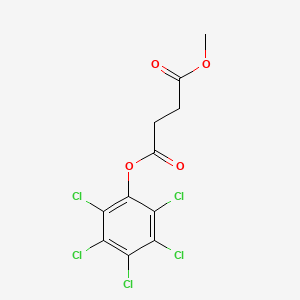

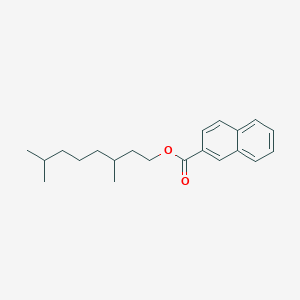
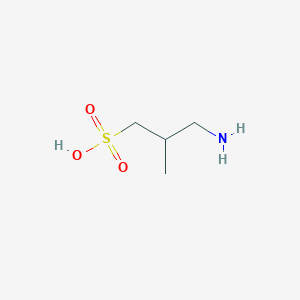
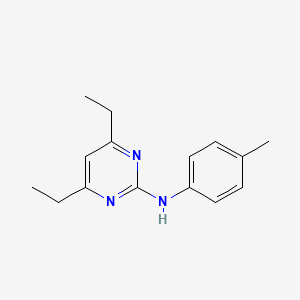
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
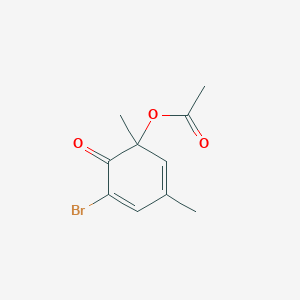
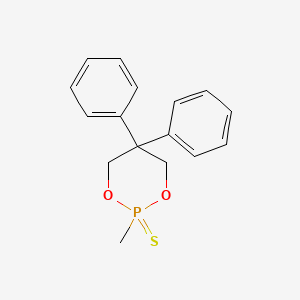
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
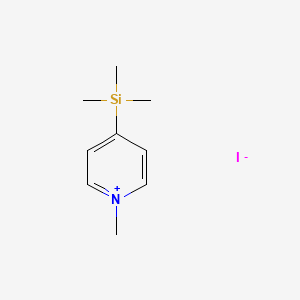
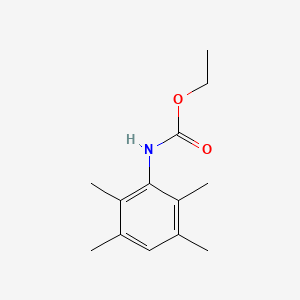
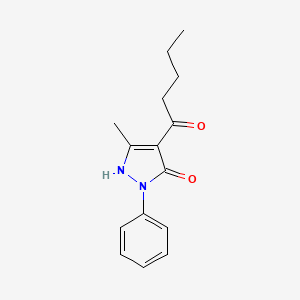
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
